molecular formula C8H9F3N2O2 B13642165 5-Amino-1-(2-(trifluoromethoxy)ethyl)pyridin-2(1h)-one

5-Amino-1-(2-(trifluoromethoxy)ethyl)pyridin-2(1h)-one

Cat. No.: B13642165
M. Wt: 222.16 g/mol
InChI Key: YIPDCHJDEILMFW-UHFFFAOYSA-N
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Description

5-Amino-1-(2-(trifluoromethoxy)ethyl)pyridin-2(1h)-one is a heterocyclic compound that features a pyridine ring substituted with an amino group and a trifluoromethoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2-(trifluoromethoxy)ethyl)pyridin-2(1h)-one typically involves the introduction of the trifluoromethoxyethyl group onto a pyridine ring followed by the addition of an amino group. One common method involves the reaction of 2-chloropyridine with 2-(trifluoromethoxy)ethylamine under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-(trifluoromethoxy)ethyl)pyridin-2(1h)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce primary amines .

Scientific Research Applications

5-Amino-1-(2-(trifluoromethoxy)ethyl)pyridin-2(1h)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-(trifluoromethoxy)ethyl)pyridin-2(1h)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethoxyethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-(2-(trifluoromethoxy)ethyl)pyridin-2(1h)-one is unique due to the presence of the trifluoromethoxyethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly useful in applications requiring high lipophilicity and stability .

Properties

Molecular Formula

C8H9F3N2O2

Molecular Weight

222.16 g/mol

IUPAC Name

5-amino-1-[2-(trifluoromethoxy)ethyl]pyridin-2-one

InChI

InChI=1S/C8H9F3N2O2/c9-8(10,11)15-4-3-13-5-6(12)1-2-7(13)14/h1-2,5H,3-4,12H2

InChI Key

YIPDCHJDEILMFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C=C1N)CCOC(F)(F)F

Origin of Product

United States

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